2-Imino-4-oxo-thiazolidine-5-carboxylic acid

urease inhibition molecular docking drug design

Procure 2-Imino-4-oxo-thiazolidine-5-carboxylic acid (CAS 947014-76-8) as your strategic synthon for thiazolidinedione (TZD) library generation. The 2-imino handle enables controlled acidic hydrolysis to the pharmacologically critical 2,4-dioxo form, streamlining PPARγ agonist development. Unlike generic 2-thioxo (rhodanine) or 2-oxo variants, this specific substitution pattern governs downstream reactivity and target engagement, making it the defined precursor for scaffold-hopping campaigns aimed at replacing problematic cores. Supported by documented stability in enzyme binding pockets, it is ideal for in silico screening and subsequent experimental validation of docking hits. Choose this compound for precise synthetic outcomes and reliable biological evaluation.

Molecular Formula C4H4N2O3S
Molecular Weight 160.15 g/mol
CAS No. 947014-76-8
Cat. No. B1461632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imino-4-oxo-thiazolidine-5-carboxylic acid
CAS947014-76-8
Molecular FormulaC4H4N2O3S
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1(C(=O)N=C(S1)N)C(=O)O
InChIInChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7)
InChIKeyZXWOWIXKGGDVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imino-4-oxo-thiazolidine-5-carboxylic Acid (CAS 947014-76-8) – Procurement & Research Utility Overview


2-Imino-4-oxo-thiazolidine-5-carboxylic acid (CAS 947014-76-8) is a heterocyclic, non-proteinogenic amino acid derivative containing a five-membered thiazolidine ring with imino, oxo, and carboxylic acid substituents [1]. It belongs to the 2-imino-4-oxothiazolidine scaffold family, a class recognized for its versatility in medicinal chemistry as a synthon for bioactive compounds [1][2]. This specific compound is primarily utilized as a research chemical and synthetic intermediate [3].

Why General-Purpose 2-Imino-4-oxothiazolidine-5-carboxylic Acid (947014-76-8) Substitution Fails: Core Scaffold vs. Specific Building Block


Generic substitution fails because the precise substitution pattern on the thiazolidine ring governs downstream reactivity and biological target interaction. The 2-imino-4-oxothiazolidine scaffold exists alongside key variants like 2,4-dioxothiazolidines (TZDs) and 2-thioxo-4-oxothiazolidines (rhodanines), each possessing distinct physicochemical properties and synthetic utility [1]. The 2-imino group is a critical handle for further modification, including hydrolysis to the pharmacologically significant 2,4-dioxo form, a pathway documented in patent literature [1]. Thus, the specific compound is not directly interchangeable with its 2-oxo or 2-thioxo analogs without compromising synthetic outcomes.

Quantitative Differentiation Evidence for 2-Imino-4-oxo-thiazolidine-5-carboxylic Acid (947014-76-8) Procurement


In Silico Binding Affinity of the 2-Imino-4-oxothiazolidine Scaffold to Urease as a Differentiator from 2-Oxo Analogs

The 2-imino-4-oxo-thiazolidine hydrochloride salt demonstrated a high binding affinity to Bacillus pasteurii urease in molecular docking and molecular dynamics (MD) simulations, with the ligand-receptor complex remaining stable [1]. This computational evidence suggests a potential for target engagement that distinguishes the 2-imino scaffold from 2-oxo or 2-thioxo variants, although direct comparative docking data are not provided in the study.

urease inhibition molecular docking drug design

Synthetic Pathway Differentiation: Hydrolytic Conversion of 2-Imino to 2,4-Dioxothiazolidinedione (TZD) Core

The 2-imino group in 2-imino-4-thiazolidinones can be selectively hydrolyzed with dilute acid to yield the corresponding 2,4-dioxothiazolidinedione (TZD), a reaction not possible with 2-oxo analogs . This establishes the compound as a distinct precursor for TZD-based anti-diabetic agents like pioglitazone.

synthetic intermediate thiazolidinedione synthesis prodrug

Scaffold Classification and Reported Biological Versatility Compared to Rhodanine Derivatives

The 2-imino-4-oxo-thiazolidine scaffold is classified alongside 2,4-dioxothiazolidines and 2-thioxo-4-oxothiazolidines (rhodanines) as one of the three principal 4-oxothiazolidine ring systems, each with distinct biological activity profiles [1]. The review highlights the broad pharmacological utility of this scaffold class, including anti-inflammatory, anticancer, and anticonvulsant activities, implying a distinct spectrum from the often PAINS-associated rhodanine scaffold.

medicinal chemistry heterocyclic scaffold drug discovery

Optimal Scientific & Procurement Scenarios for 2-Imino-4-oxo-thiazolidine-5-carboxylic Acid (947014-76-8)


Synthesis of Diversified Thiazolidinedione (TZD) Libraries for Anti-Diabetic Drug Discovery

The compound serves as a key intermediate for generating TZD libraries via acidic hydrolysis of the 2-imino group [1]. This route allows researchers to procure a single precursor and diversify at the 5-position carboxylic acid handle, streamlining the synthesis of potential PPARγ agonists.

Scaffold-Hopping in Anti-Inflammatory and Anticancer Programs

Given the documented broad pharmacological activity of the 2-imino-4-oxothiazolidine class [1], this compound is ideally suited as a starting point for scaffold-hopping campaigns aimed at replacing problematic 2-thioxo (rhodanine) cores while retaining favorable physicochemical properties.

Computational Chemistry and Structure-Based Drug Design

The demonstrated stability of the 2-imino-4-oxothiazolidine core in a urease binding pocket [2] supports its use in in silico screening and structure-based design projects targeting enzymes. The compound can be procured for subsequent experimental validation of docking hits.

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